molecular formula C20H13BrCl2N2O4S B12026223 [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12026223
M. Wt: 528.2 g/mol
InChI Key: PGAWZRIQSZVENJ-WYMPLXKRSA-N
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Description

[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonylhydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the hydrazone: Reacting 4-chlorophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Sulfonylation: Introducing the sulfonyl group through a reaction with a sulfonyl chloride.

    Bromination: Adding the bromine atom to the aromatic ring using a brominating agent such as bromine or N-bromosuccinimide.

    Esterification: Forming the ester linkage with 4-chlorobenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylhydrazinylidene group.

    Reduction: Reduction reactions may target the nitro or sulfonyl groups, converting them to amines or sulfides.

    Substitution: Halogen atoms (bromine and chlorine) on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The sulfonylhydrazinylidene group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate: shares similarities with other sulfonylhydrazine derivatives.

    Ethyl acetoacetate: Another compound with a similar ester linkage but different functional groups.

    4-Bromophenethyl alcohol: Contains a bromine atom on an aromatic ring but lacks the sulfonylhydrazinylidene group.

Properties

Molecular Formula

C20H13BrCl2N2O4S

Molecular Weight

528.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C20H13BrCl2N2O4S/c21-15-3-10-19(29-20(26)13-1-4-16(22)5-2-13)14(11-15)12-24-25-30(27,28)18-8-6-17(23)7-9-18/h1-12,25H/b24-12+

InChI Key

PGAWZRIQSZVENJ-WYMPLXKRSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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